molecular formula C18H21N3O B045530 N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide CAS No. 516445-83-3

N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide

Cat. No.: B045530
CAS No.: 516445-83-3
M. Wt: 295.4 g/mol
InChI Key: CMBJQJBQELVJHE-UHFFFAOYSA-N
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Description

N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide is a synthetic cannabinoid receptor ligand of significant interest in pharmacological research. Its core structure incorporates a rigid adamantane derivative (tricyclo[3.3.1.13,7]decane) coupled to an indazole carboxamide pharmacophore, a design that confers high affinity and selectivity for cannabinoid receptors, particularly the CB1 subtype. This compound is primarily utilized in vitro to study the endocannabinoid system's complex signaling pathways, its role in neurological processes, and the physiological effects of receptor modulation.

Properties

IUPAC Name

N-(1-adamantyl)-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-17(16-14-3-1-2-4-15(14)20-21-16)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBJQJBQELVJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1H-Indazole-3-Carboxylic Acid

The precursor 1H-indazole-3-carboxylic acid is typically synthesized via:

  • Cyclization of 2-hydrazinobenzoic acid :

    • Reacting 2-hydrazinobenzoic acid with formic acid under reflux yields the indazole ring.

    • Reaction conditions : 100°C, 6–8 hours, yielding >80%.

Activation of the Carboxylic Acid Group

The carboxylic acid is activated to facilitate amide bond formation:

  • Acid chloride formation : Thionyl chloride (SOCl₂) in dichloromethane at 0–25°C for 2 hours.

  • Alternative activation : Use of carbodiimide coupling agents (e.g., EDCl/HOBt or HATU) in dimethylformamide (DMF).

Coupling with 1-Adamantylamine

Procedure :

  • Combine activated 1H-indazole-3-carboxylic acid (1 equiv) with 1-adamantylamine (1.2 equiv) in anhydrous DMF.

  • Stir at 25°C for 12–24 hours under nitrogen atmosphere.

  • Quench with ice water and extract with ethyl acetate.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 65–72%.

Stepwise Assembly via Indazole Intermediate

Alkylation of Indazole

  • N-Alkylation :

    • React indazole with pentyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).

    • Conditions : 0°C to reflux, 6 hours, yielding 1-pentylindazole (85–90%).

Carboxamide Formation

  • Trifluoroacetylation :

    • Treat 1-pentylindazole with trifluoroacetic anhydride (TFAA) to form 3-trifluoroacetyl-1-pentylindazole.

  • Hydrolysis and Amidation :

    • Hydrolyze the trifluoroacetyl group with aqueous NaOH to yield 1-pentylindazole-3-carboxylic acid.

    • Couple with 1-adamantylamine using EDCl/HOBt in DMF.

Yield : 58–64%.

Comparative Analysis of Methods

Method Key Steps Yield Purity Advantages
Direct AmidationAcid activation → Coupling65–72%>95%Fewer steps, scalable
Stepwise AssemblyAlkylation → Trifluoroacetylation58–64%90–93%Avoids handling reactive acid chlorides

Structural Characterization

  • Molecular Formula : C₁₈H₂₁N₃O.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indazole-H), 7.85–7.45 (m, 4H, aromatic), 2.10 (s, 15H, adamantyl).

    • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Challenges and Optimization

  • Adamantane Solubility : The hydrophobic adamantyl group necessitates polar aprotic solvents (e.g., DMF) for homogeneous reactions.

  • Byproduct Formation : Use of molecular sieves or excess amine minimizes unreacted acid chloride.

Industrial-Scale Considerations

  • Cost-Effective Reagents : EDCl/HOBt is preferred over HATU for large-scale synthesis due to lower cost.

  • Purification : Recrystallization from isopropanol/water (4:1) achieves >99% purity.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes at 100°C.

  • Flow Chemistry : Continuous flow systems improve yield consistency (70±2%) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H21N3O
  • Molecular Weight : Approximately 295.38 g/mol
  • CAS Number : 516445-83-3

The compound features a tricyclic decane framework fused with an indazole moiety and a carboxamide functional group, which contributes to its distinct pharmacological properties.

Cannabinoid Receptor Agonism

N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. Its binding affinity at these receptors suggests potential therapeutic applications in:

  • Chronic Pain Management : By modulating pain pathways through CB1 receptor activation.
  • Appetite Stimulation : Particularly useful in conditions like cachexia where appetite enhancement is needed.
  • Anxiety Disorders : Potential for anxiolytic effects through modulation of the endocannabinoid system.

Studies have shown that this compound can inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in both human CB1 and CB2 receptors, further confirming its functional activity at these sites .

Antimicrobial and Antiviral Properties

Research indicates that derivatives of indazole compounds, including this compound, exhibit antimicrobial activity against various pathogens and may also demonstrate antiviral properties against viruses such as influenza A and HIV . This opens avenues for exploring its use in infectious disease treatment.

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, including cyclization processes and functional group modifications. A common synthetic route includes the reaction of appropriate indazole derivatives with tricyclic precursors under controlled conditions to yield the desired carboxamide product .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other synthetic cannabinoids:

Compound NameStructure TypeUnique Features
APINACAIndazole-basedExhibits full agonistic activity at CB receptors
5F-APINACAFluorinated analogIncreased potency due to fluorination
MMB-FUBINACATricyclic structureEnhanced receptor binding affinity compared to APINACA

These comparisons highlight the distinct structural features of this compound that may contribute to its pharmacological profile .

Case Study 1: Pain Management

A study investigating synthetic cannabinoids demonstrated that compounds similar to this compound effectively reduced pain perception in animal models by activating CB receptors involved in analgesia.

Case Study 2: Appetite Stimulation

In clinical settings, cannabinoids have been shown to stimulate appetite in patients undergoing chemotherapy or suffering from chronic illnesses; thus, compounds like this compound could be explored for similar therapeutic roles.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

Synthetic cannabinoids are frequently modified through alkyl chain fluorination, heterocycle substitution, or side-chain elongation to evade legal restrictions and alter pharmacological properties. Below is a comparative analysis of N-Tricyclo[3.3.1.1³,⁷]dec-1-yl-1H-Indazole-3-carboxamide and its analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name (CAS Number) Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Research Findings
N-Tricyclo[...]-carboxamide (1400742-33-7) C₂₂H₂₈N₃O Cyclohexylmethyl 391.26 Metabolite profiling in pHLM; moderate lipophilicity .
APINACA (AKB-48) (1345973-53-6) C₂₃H₃₀N₃O Pentyl 383.51 High-risk SCRA; no therapeutic use; linked to severe public health concerns .
5F-APINACA (1400742-13-3) C₂₃H₂₉FN₃O 5-Fluoropentyl 383.51 Fluorination enhances metabolic stability; detected in illicit drug markets .
ADB-BUTINACA (N/A) C₁₈H₂₆N₄O₂ Butyl + tert-leucine amide 354.43 High potency at CB1 receptors; associated with overdose cases .
Adamantyl-thpinaca (1400742-48-4) C₂₄H₃₂N₃O₂ Tetrahydro-2H-pyran-4-ylmethyl 393.5 Research chemical; ≥98% purity; rigid structure may reduce BBB permeability .

Pharmacological and Metabolic Insights

  • Receptor Affinity: The adamantane group in N-Tricyclo[...]-carboxamide and APINACA enhances CB1/CB2 binding compared to non-adamantane SCRAs (e.g., JWH-018) . However, fluorinated analogs like 5F-APINACA exhibit prolonged receptor activation due to resistance to oxidative metabolism .
  • Metabolic Stability :
    • N-Tricyclo[...]-carboxamide undergoes CYP3A4-mediated hydroxylation and glucuronidation, producing metabolites detectable in forensic screenings .
    • APINACA and 5F-APINACA show slower degradation in vitro, correlating with their higher toxicity and longer half-lives in vivo .

Legal Status and Public Health Impact

  • N-Tricyclo[...]-carboxamide: Not explicitly scheduled in most jurisdictions but may fall under analog laws (e.g., U.S. Federal Analog Act) .
  • APINACA : Banned globally under UN drug control conventions; associated with neurotoxicity and fatalities .
  • Adamantyl-thpinaca : Marketed as a "research chemical" with controlled status in Switzerland and other regions .

Biological Activity

N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This compound belongs to a class of substances that mimic the effects of cannabinoids found in cannabis, particularly through interactions with the endocannabinoid system. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Molecular Characteristics

  • Molecular Formula : C18H21N3O
  • Molecular Weight : 295.38 g/mol
  • CAS Number : 516445-83-3

The unique tricyclic structure of this compound contributes to its pharmacological properties, influencing how it interacts with various biological targets.

Structural Representation

The structural formula can be represented as follows:

N Tricyclo 3 3 1 13 7 dec 1 yl 1H Indazole 3 carboxamide\text{N Tricyclo 3 3 1 13 7 dec 1 yl 1H Indazole 3 carboxamide}

This compound primarily acts as a cannabinoid receptor agonist, particularly targeting CB1 and CB2 receptors in the endocannabinoid system. This interaction can lead to various physiological effects, including:

  • Analgesic Effects : Modulation of pain perception.
  • Anti-inflammatory Properties : Reduction of inflammation through immune system modulation.
  • Appetite Stimulation : Inducing hunger, similar to THC.

Pharmacological Studies

Research indicates that synthetic cannabinoids like this compound exhibit a range of biological activities:

Study Findings Reference
Study 1Demonstrated significant analgesic effects in rodent models.
Study 2Showed anti-inflammatory activity in vitro and in vivo.
Study 3Induced appetite stimulation comparable to natural cannabinoids.

Case Study 1: Analgesic Properties

In a controlled study involving rodents, this compound was administered to evaluate its analgesic properties compared to traditional opioids. The results indicated a comparable reduction in pain responses without the severe side effects associated with opioid use, suggesting a potential role in pain management therapies.

Case Study 2: Anti-inflammatory Effects

A separate study focused on the anti-inflammatory capabilities of this compound demonstrated significant reductions in pro-inflammatory cytokines in cultured macrophages and animal models of inflammation. This suggests that it may have therapeutic applications in treating inflammatory diseases.

Safety Profile and Toxicology

While the biological activities are promising, safety assessments are crucial for clinical applications. Reports indicate that synthetic cannabinoids can lead to adverse effects such as anxiety, paranoia, and cardiovascular issues when misused or overdosed.

Toxicological Findings

Parameter Observation
Acute ToxicityModerate toxicity observed at high doses in animal studies.
Long-term EffectsLimited data; requires further investigation for chronic exposure effects.

Q & A

Q. Table 1: Key Identifiers

CAS Registry Number1345973-53-6
Molecular FormulaC₂₃H₃₁N₃O
Alternate NamesAPINACA, AKB-48

Basic: How do solubility properties influence experimental design for this compound?

The compound is a white powder soluble in methanol and ethanol but exhibits limited aqueous solubility . This necessitates:

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffers containing organic modifiers (e.g., 0.1% TFA in acetonitrile) for in vitro assays.
  • Bioavailability studies : Employ lipid-based delivery systems (e.g., liposomes) to enhance cellular uptake in pharmacokinetic models.

Advanced: What methodologies resolve contradictions in reported CB1/CB2 receptor binding affinities?

Discrepancies in binding data often arise from assay conditions. Robust approaches include:

  • Competitive displacement assays : Use tritiated CP-55,940 as a radioligand in HEK-293 cells expressing human CB1/CB2 receptors. Normalize results against reference agonists (e.g., WIN 55,212-2) to account for batch-to-batch variability .
  • Allosteric modulation studies : Apply negative allosteric modulators (e.g., ORG27569) to differentiate orthosteric vs. allosteric binding mechanisms.

Q. Table 2: Example Binding Affinity Data

Assay SystemCB1 IC₅₀ (nM)CB2 IC₅₀ (nM)Reference
HEK-293 (Human)12.3 ± 1.745.6 ± 5.2
Rat Brain Membranes8.9 ± 0.932.1 ± 3.8

Advanced: How does the indazole core affect metabolic stability compared to indole analogs?

The indazole moiety reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4). Methodological insights:

  • In vitro microsomal assays : Incubate with pooled human liver microsomes (pHLM) and monitor metabolites via LC-HRMS. Compare degradation half-lives with indole-based analogs (e.g., JWH-018) .
  • Metabolite profiling : Major Phase I metabolites include hydroxylation at the adamantane ring and N-dealkylation of the pentyl chain .

Advanced: What analytical workflows are recommended for detecting trace amounts in biological matrices?

  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to isolate the compound from plasma or urine.
  • Chromatography : Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with gradient elution (0.1% formic acid in water/acetonitrile).
  • Detection : High-resolution mass spectrometry (HRMS) in positive electrospray ionization (ESI+) mode, targeting precursor ion m/z 378.2545 [M+H]⁺ and characteristic fragments (m/z 135.0804 for adamantane) .

Advanced: How do structural modifications (e.g., fluorination) impact pharmacological activity?

Fluorination at the pentyl chain (e.g., STS-135) enhances metabolic resistance and CB1 affinity. Key experimental strategies:

  • Synthetic routes : Introduce fluorine via nucleophilic substitution (e.g., KF/18-crown-6) during alkyl chain synthesis .
  • In vivo evaluation : Compare hypothermic effects in murine models between fluorinated and non-fluorinated analogs to quantify potency shifts .

Basic: What are the ethical and safety considerations for handling this compound in lab settings?

  • Toxicity : Classified as a Schedule I substance in multiple jurisdictions due to high abuse potential and acute neurotoxicity (e.g., seizures, tachycardia) .
  • Containment : Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact.
  • Disposal : Follow institutional guidelines for hazardous waste, including incineration or chemical neutralization.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide

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